N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of fluorophenyl, piperazine, thiazole, and benzo[d][1,3]dioxole moieties
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents . These inhibitors reduce the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), suggesting that they act as non-competitive inhibitors .
Biochemical Pathways
Ents, which similar compounds inhibit, play a crucial role in nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
Similar compounds have been shown to be irreversible inhibitors, suggesting that they may have a long duration of action .
Result of Action
Similar compounds have been shown to reduce the maximum rate of uridine uptake (vmax) in ent1 and ent2 without affecting the michaelis constant (km), suggesting that they act as non-competitive inhibitors .
Action Environment
Preparation Methods
The synthesis of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine through the reaction of 4-fluoroaniline with piperazine.
Thiazole Formation: The next step involves the formation of the thiazole ring, which can be achieved by reacting a suitable thioamide with an α-haloketone.
Coupling Reactions:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties, using reagents such as alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is studied for its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared with similar compounds, such as:
4-(4-fluorophenyl)piperazine: A simpler derivative that lacks the thiazole and benzo[d][1,3]dioxole moieties.
Thiazole Derivatives: Compounds that contain the thiazole ring but differ in other substituents.
Benzo[d][1,3]dioxole Derivatives: Compounds that feature the benzo[d][1,3]dioxole moiety but have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4S/c24-16-2-4-18(5-3-16)27-7-9-28(10-8-27)21(29)12-17-13-33-23(25-17)26-22(30)15-1-6-19-20(11-15)32-14-31-19/h1-6,11,13H,7-10,12,14H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHBBTCSMQEGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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